molecular formula C18H20N4O B2488015 2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline CAS No. 2411292-55-0

2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline

Cat. No. B2488015
CAS RN: 2411292-55-0
M. Wt: 308.385
InChI Key: LCBNQTIBCJBKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . Attached to this core are a methyl group, a methoxy group, an aziridine ring, and a methylpyrazole group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the quinoline core could be synthesized using the Combes quinoline synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde . The aziridine ring could be introduced through nucleophilic substitution or ring-closing metathesis . The methoxy group could be introduced through a Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The quinoline core is planar due to the conjugated pi system. The aziridine ring is a three-membered ring, which introduces strain into the molecule .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. The aziridine ring is reactive and could be opened by nucleophiles. The methoxy group could be cleaved by strong acids. The quinoline core could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in it. For instance, the presence of a quinoline core would make it aromatic and potentially planar. The aziridine ring would introduce strain into the molecule, making it more reactive .

Future Directions

Future research on this compound could focus on exploring its potential uses, for instance in pharmaceutical applications. Studies could also be conducted to better understand its reactivity and the types of chemical reactions it can undergo .

properties

IUPAC Name

2-methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-18(7-15-5-3-4-6-17(15)20-13)23-12-16-11-22(16)10-14-8-19-21(2)9-14/h3-9,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBNQTIBCJBKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OCC3CN3CC4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.